In Vitro Cytotoxicity: Barminomycin II vs. Doxorubicin in P388 Leukemia Cells
Barminomycin II exhibits 650-fold greater cytotoxicity than doxorubicin against P388 murine leukemia cells in vitro. This magnitude of difference is consistent across multiple studies reporting 500- to 1,000-fold enhancement [1][2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Barminomycin II IC50 ≈ 0.00002 g/mL |
| Comparator Or Baseline | Doxorubicin IC50 ≈ 0.013 g/mL |
| Quantified Difference | 650-fold greater potency (0.013 / 0.00002) |
| Conditions | P388 murine leukemia cells in vitro |
Why This Matters
This 650-fold potency advantage enables substantially lower effective concentrations in mechanistic studies, potentially reducing off-target effects and conserving valuable research compound.
- [1] Uchida T, Imoto M, Takahashi Y, Sawa T, Naganawa H, Hamada M, et al. New potent anthracyclines, Barminomycins I and II. J Antibiot (Tokyo). 1988;41(3):404-8. View Source
- [2] Ikeda et al. Synthesis of anthracycline antibiotics having an eight-membered acetal-azomethine ring. Symposium on the Chemistry of Natural Products. 1990;32:540-7. View Source
